molecular formula C22H15FN2O2 B5451631 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one

2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one

Cat. No.: B5451631
M. Wt: 358.4 g/mol
InChI Key: ZYAYWQNOEOMRMJ-SDNWHVSQSA-N
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Description

This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one typically involves a multi-step process. One common method is the condensation of 2-aminobenzamide with 2-hydroxybenzaldehyde to form the intermediate Schiff base. This intermediate is then subjected to cyclization with 4-fluorobenzaldehyde under basic conditions to yield the desired quinazolinone compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The presence of the fluorophenyl and hydroxyphenyl groups allows for substitution reactions, where functional groups can be replaced with other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-diphenylamino)phenyl)-1-(4′-fluorophenyl)prop-2-en-1-one
  • (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 2-(4-fluorophenyl)ethan-1-amine

Uniqueness

2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2/c23-16-12-9-15(10-13-16)11-14-21-24-18-6-2-1-5-17(18)22(27)25(21)19-7-3-4-8-20(19)26/h1-14,26H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAYWQNOEOMRMJ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)F)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326823
Record name 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647990
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

488726-77-8
Record name 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(2-hydroxyphenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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